molecular formula C17H29Cl2NO B1663598 Meridia CAS No. 125494-59-9

Meridia

Cat. No. B1663598
M. Wt: 334.3 g/mol
InChI Key: KFNNPQDSPLWLCX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Meridia is cyclobutanemethanamine, 1-(4-chlorophenyl)-N,N-dimethyl-α-(2-methylpropyl)-, hydrochloride, monohydrate . Its empirical formula is C17H29Cl2NO .


Physical And Chemical Properties Analysis

Meridia is a white to cream crystalline powder with a solubility of 2.9 mg/mL in pH 5.2 water .

Scientific Research Applications

Weight Loss and Obesity Treatment

Scientific Field:

Pharmacology and Medicine

Summary:

Sibutramine hydrochloride (SH) was initially developed as an anti-obesity drug. It acts by inhibiting the reuptake of serotonin and norepinephrine, leading to increased satiety and enhanced adrenergic activity . Its mechanism of action promotes weight loss by reducing calorie intake and increasing energy expenditure .

Experimental Procedures:

Results:

Studies have shown that SH effectively aids weight loss in obese individuals. However, it has been associated with side effects such as palpitations, chest pains, and insomnia . Due to these risks, SH has been banned in many countries, but its illegal addition to health products remains a concern .

Surface Enhanced Raman Scattering (SERS) Detection

Scientific Field:

Analytical Chemistry

Summary:

SERS is a promising technique for detecting SH due to its high sensitivity. However, the weak affinity between SH and bare metal surfaces limits direct SERS detection. Researchers have developed a novel approach using β-cyclodextrin-capped Ag nanoparticles embedded in a polyvinyl alcohol (PVA) hydrogel. This substrate enhances SH capture and enables trace quantification .

Experimental Procedures:

Results:

The proposed SERS strategy successfully quantifies SH in slimming capsules, demonstrating its potential for real-world applications .

Screening Dietary Supplements

Scientific Field:

Analytical Chemistry and Toxicology

Summary:

SH is used as a standard for screening dietary supplements. Ion mobility spectrometry is employed to detect SH in various products.

Experimental Procedures:

Results:

This method allows rapid and sensitive detection of SH in dietary supplements, ensuring consumer safety .

Clinical Toxicology and Forensic Analysis

Scientific Field:

Forensic Science

Summary:

SH is analyzed in clinical samples (e.g., blood, urine) for toxicology and forensic purposes.

Experimental Procedures:

Results:

The validated analytical method provides accurate results for SH quantification in clinical samples .

Monoamine Reuptake Inhibition Studies

Scientific Field:

Neuropharmacology

Summary:

SH’s mechanism involves inhibiting serotonin and norepinephrine reuptake. Researchers study its effects on neurotransmitter levels.

Experimental Procedures:

Results:

SH’s inhibition of monoamine reuptake contributes to its anorexic properties but also raises concerns about cardiovascular risks .

Pharmaceutical Capsule Analysis

Scientific Field:

Pharmaceutical Sciences

Summary:

Researchers analyze SH content in commercial slimming capsules to ensure product quality and safety.

Experimental Procedures:

Results:

Accurate determination of SH content helps prevent adulteration and ensures consumer well-being .

Safety And Hazards

Meridia was withdrawn from the U.S. market due to the risk of serious cardiovascular events . Common side effects include flu symptoms, high blood pressure, shortness of breath, dry mouth, upset stomach, constipation, headache, back pain, joint pain, nervousness, dizziness, depression, trouble sleeping, and skin rash .

properties

IUPAC Name

1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClN.ClH.H2O/c1-13(2)12-16(19(3)4)17(10-5-11-17)14-6-8-15(18)9-7-14;;/h6-9,13,16H,5,10-12H2,1-4H3;1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNNPQDSPLWLCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00925148
Record name 1-[1-(4-Chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine--hydrogen chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00925148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Meridia

CAS RN

125494-59-9
Record name Sibutramine hydrochloride monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125494-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sibutramine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125494599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[1-(4-Chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine--hydrogen chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00925148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclobutanemethanamine, 1-(4-chlorophenyl)-N,N-dimethyl-α-(2-methylpropyl)-, hydrochloride, hydrate (1:1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.203
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SIBUTRAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OGM0YHD1WF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A sample (24.1 g) of N,N-dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride was dissolved in a boiling mixture of water (72 ml) and tetrahydrofuran (7 ml) and the mixture allowed to cool. A solid was collected by filtration and dried at 40° C. to give N,N-dimethyl-1-[1-(4-chlorophenyl)-cyclobutyl]-3-methylbutylamine hydrochloride monohydrate (m.p. 193°-195° C.).
Name
N,N-dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride
Quantity
24.1 g
Type
reactant
Reaction Step One
Name
Quantity
72 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

N,N-Dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride (10 g) was dissolved in a boiling mixture of acetone (110 ml) and water (1.2 ml). The solution was filtered whilst hot and the volume of the filtrate reduced by the removal by distillation of 80 ml of solvent. The product was collected from the cooled concentrate by filtration and dried in vacuo at ambient temperature to give N,N-dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride monohydrate (m.p. 195° C.).
Name
N,N-Dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One
Name
Quantity
1.2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13,900
Citations
E Wooltorton - Cmaj, 2002 - Can Med Assoc
Reason for posting: Sibutramine has been taken off the market in Italy after 50 adverse events (primarily tachycardia, hypertension and arrhythmias) and 2 deaths from cardiovascular …
Number of citations: 92 www.cmaj.ca
SY Giese, R Neborsky - Plastic and Reconstructive Surgery, 2001 - journals.lww.com
SEROTONIN SYNDROME: POTENTIAL CONSEQUENCES OF MERIDIA COMBIN... : Plastic and Reconstructive Surgery SEROTONIN SYNDROME: POTENTIAL …
Number of citations: 44 journals.lww.com
T Ledgeway, BJ Rogers - Perception, 1999 - journals.sagepub.com
… horizontal meridia of the two eyes are aligned, the corresponding vertical meridia are tilted … However, it is not known if this effect is confined to the principal meridia or whether the …
Number of citations: 20 journals.sagepub.com
GL Blackburn, IG Smith - Journal of the American Dietetic Association, 1997 - Elsevier
LEARNING OUTCOME: To establish the efficacy of sibutramine (MERIDIA) for long-term weight management. Sibutramine hydrochloride (MERIDIA, Knoll Pharmaceutical Co.), a novel …
Number of citations: 1 www.sciencedirect.com
H Meridia, G Messerlian, P Curran, K Butterfield… - 2013 - Eur Respiratory Soc
Introduction: Sleep disordered breathing (SDB) is common in the pregnant population. Progesterone stimulates the ventilatory drive and enhances the responsiveness of the upper …
Number of citations: 1 erj.ersjournals.com
N Fahimian - Nutrition Bytes, 1998 - escholarship.org
Obesity, regarded as a chronic metabolic disease, is increasing in prevalence in the United States. Today, a combination of pharmacotherapy and life-style adjustments seem to provide …
Number of citations: 1 escholarship.org
JH Stevenson, T Trojian, EA Jackson - Journal of Family Practice, 2001 - go.gale.com
* BACKGROUND Obesity, defined as a body mass index (BMI) equal to or greater than 30 kg/[m. sup. 2], is a common chronic disorder with a prevalence of 22.3% in American adults.(1…
Number of citations: 1 go.gale.com
M Caglioni, G Fusco… - ISPRS Annals of the …, 2020 - isprs-annals.copernicus.org
… differences between Nice Meridia and Hotel des Postes neighborhoods. Meridia (in blue line) … This means that in Meridia we have more public and private spaces that are in the sun for …
Number of citations: 13 isprs-annals.copernicus.org
TH Lee - Harvard Heart Letter: From Harvard Medical School, 2003 - europepmc.org
… Could this have been a side effect of Meridia? - Abstract - Europe PMC … Could this have been a side effect of Meridia? … Sibutramine (Meridia)--dental considerations for a …
Number of citations: 3 europepmc.org
RS Jampel - American journal of ophthalmology, 1975 - europepmc.org
… The vertical corneal meridia are not kept perpendicular to the … of the vertical corneal meridia noted by many observers may … maintaining the vertical corneal meridia parallel to the sagittal …
Number of citations: 44 europepmc.org

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